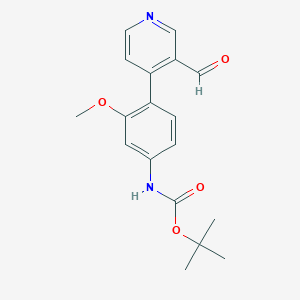

Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate

Description

Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate is a synthetic organic compound featuring a pyridine core substituted with a formyl group at the 3-position and a tert-butyl carbamate-protected aromatic system. The 3-methoxyphenyl moiety enhances lipophilicity, while the formyl group serves as a reactive site for further derivatization, making this compound valuable in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C18H20N2O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

tert-butyl N-[4-(3-formylpyridin-4-yl)-3-methoxyphenyl]carbamate |

InChI |

InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)20-13-5-6-15(16(9-13)23-4)14-7-8-19-10-12(14)11-21/h5-11H,1-4H3,(H,20,22) |

InChI Key |

KYGQUBFDVSLRLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2=C(C=NC=C2)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate typically involves multiple steps. One common method starts with the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate. This is followed by the introduction of the formyl group through a formylation reaction. The methoxyphenyl group is then introduced via a coupling reaction. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the hydroxymethyl derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

tert-Butyl (3-formylpyridin-4-yl)carbamate (CAS 116026-93-8)

- Structure : Differs by lacking the 3-methoxyphenyl group; the formyl group is directly attached to the pyridine ring.

- Properties : The absence of the methoxy-substituted phenyl ring reduces steric bulk and alters electronic properties. This compound’s similarity score (0.73) to the target suggests significant structural overlap but highlights the critical role of the 3-methoxyphenyl group in modulating reactivity .

tert-Butyl (4-fluoro-3-formylpyridin-2-yl)carbamate (CAS 1446091-81-1)

- Structure : Features a fluorine atom at the pyridine 4-position and a formyl group at the 3-position.

- Properties : The electron-withdrawing fluorine substituent increases electrophilicity at the formyl group compared to the target compound. This modification could enhance stability against nucleophilic attack but reduce solubility due to decreased polarity .

4-((tert-Butoxycarbonyl)amino)nicotinic acid (CAS 171178-34-0)

- Structure: Contains a carboxylic acid instead of a formyl group and a tert-butyl carbamate-protected amino group.

- Properties : The carboxylic acid introduces hydrogen-bonding capacity, improving aqueous solubility. Its higher similarity score (0.80) to the target compound underscores the importance of the tert-butyl carbamate group in molecular recognition .

Functional Group Variations

Benzoxazole Derivatives (e.g., tert-butyl (4-((benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)carbamate)

- Structure : Incorporates a benzoxazole moiety linked to the 3-methoxyphenyl group.

- Such derivatives are reported to inhibit LPS-induced inflammation, suggesting that the target compound could also exhibit bioactivity modulated by its substituents .

tert-Butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate

- Structure: Substituted with amino and chloro groups instead of formyl and methoxy groups.

- This compound’s synthesis via high-yield routes (e.g., cross-coupling) highlights methodologies applicable to the target compound .

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | - | C₁₈H₁₉N₂O₄ | 327.36 | 3-formylpyridin-4-yl, 3-methoxyphenyl | High lipophilicity, reactive formyl |

| tert-Butyl (3-formylpyridin-4-yl)carbamate | 116026-93-8 | C₁₁H₁₄N₂O₃ | 222.24 | 3-formylpyridine | Lower steric bulk |

| tert-Butyl (4-fluoro-3-formylpyridin-2-yl)carbamate | 1446091-81-1 | C₁₁H₁₃FN₂O₃ | 240.23 | 4-fluoro, 3-formylpyridine | Enhanced electrophilicity |

| 4-((tert-Butoxycarbonyl)amino)nicotinic acid | 171178-34-0 | C₁₁H₁₄N₂O₄ | 238.24 | Carboxylic acid, tert-butyl carbamate | Improved solubility |

Biological Activity

Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyridine ring and methoxy substitution, making it a candidate for various therapeutic applications.

- Molecular Formula : C18H20N2O4

- Molecular Weight : 328.37 g/mol

- CAS Number : 1622889-95-5

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound may act as an inhibitor or modulator, influencing processes such as cell signaling, apoptosis, and neuroprotection.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can inhibit amyloid beta aggregation and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes associated with neurodegenerative disorders. For example, it may inhibit acetylcholinesterase and β-secretase, both of which are implicated in the pathophysiology of Alzheimer’s disease. In vitro studies demonstrate that such inhibition can lead to improved cell viability in the presence of toxic agents like amyloid beta peptides.

3. Antioxidant Activity

The antioxidant capacity of this compound has been explored, revealing its potential to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are often elevated in neurodegenerative conditions.

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of acetylcholinesterase activity with an IC50 value of 15.4 nM. |

| Study B | Showed that the compound protects astrocytes from Aβ-induced toxicity, enhancing cell viability by approximately 62% when co-treated with Aβ peptides. |

| Study C | Reported a reduction in β-secretase activity in treated groups compared to controls, suggesting a dual mechanism of action against amyloidogenesis. |

Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : As a lead compound for developing drugs targeting Alzheimer's disease and other neurodegenerative disorders.

- Agricultural Chemistry : Potential use as an agrochemical due to its biochemical properties.

- Material Science : Application in creating advanced materials with enhanced durability and protective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.